molecular formula C22H21N5O2 B11607341 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide CAS No. 487023-33-6

7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11607341
CAS No.: 487023-33-6
M. Wt: 387.4 g/mol
InChI Key: VAAFMYPMHCQRML-UHFFFAOYSA-N
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Description

7-Ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a synthetic heterocyclic compound characterized by a complex tricyclic core with three nitrogen atoms and multiple functional groups. The structure includes an ethyl group at position 7, an imino group at position 6, and a 2-oxo moiety at position 2.

Properties

CAS No.

487023-33-6

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H21N5O2/c1-2-26-19(23)16(21(28)24-12-11-15-8-4-3-5-9-15)14-17-20(26)25-18-10-6-7-13-27(18)22(17)29/h3-10,13-14,23H,2,11-12H2,1H3,(H,24,28)

InChI Key

VAAFMYPMHCQRML-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of strong acids or bases, Lewis acids, and other catalysts to facilitate the formation of the desired structure . Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized processes for scalability and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to increase efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Core Flexibility: The target compound and its close analog (CAS 371212-22-5) share the same triazatricyclo core but differ in substituents.

Spiro vs. Tricyclic Systems : ’s spiro compounds feature a 7-oxa-9-aza-spiro[4.5]decane core, which lacks the fused tricyclic nitrogen-rich scaffold of the target compound. These spiro structures are often intermediates in synthesizing bioactive molecules, suggesting the target compound could serve a similar role .

Beta-Lactam Comparison : Cephalosporins () prioritize a bicyclic beta-lactam core for antibacterial activity, whereas the target compound’s tricyclic system may offer distinct reactivity and target selectivity due to reduced ring strain and increased nitrogen content .

Substituent Effects on Physicochemical Properties

  • N-(2-Phenylethyl) vs. In contrast, the methoxyethyl group in CAS 371212-22-5 balances hydrophilicity and lipophilicity .
  • Methyl vs. Ethyl Groups : Methyl substituents (e.g., in CAS 371212-22-5) may improve metabolic stability by sterically hindering enzymatic degradation, whereas ethyl groups could alter binding affinity through subtle conformational changes .

Biological Activity

The compound 7-ethyl-6-imino-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide represents a unique class of tricyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by:

Property Details
Molecular Formula C29H27N5O2
Molecular Weight 477.6 g/mol
IUPAC Name This compound
InChI Key KMUYPVOVQFRPDD-UHFFFAOYSA-N

This structure is notable for its potential interactions with biological targets due to the presence of various functional groups.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to various receptors, modulating signaling pathways that influence cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.

Biological Activity Studies

Recent studies have explored the biological activity of similar compounds within the same structural family:

Case Study 1: Antimicrobial Activity

A study published in Nature highlighted the synthesis and evaluation of triazatricyclo compounds for their antimicrobial properties against resistant strains of bacteria. The results indicated that modifications in the side chains significantly influenced their efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study 2: Anticancer Potential

Research conducted by the Journal of Medicinal Chemistry demonstrated that derivatives of tricyclic compounds exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation . The specific compound was noted for its ability to inhibit tumor growth in vivo.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

Modification Effect on Activity
Addition of alkyl groupsIncreased lipophilicity and membrane permeability
Variation in phenyl substituentsAltered receptor binding affinity and selectivity
Changes in carboxamide groupEnhanced stability and bioavailability

These modifications have been shown to enhance both potency and selectivity towards target biological pathways.

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